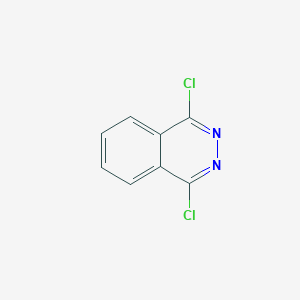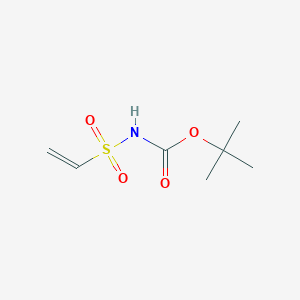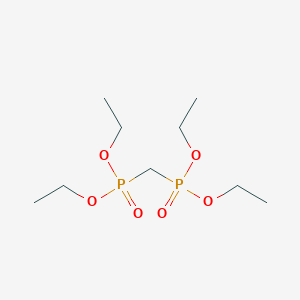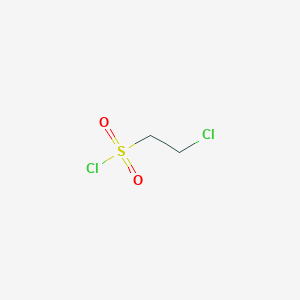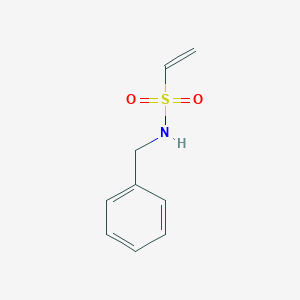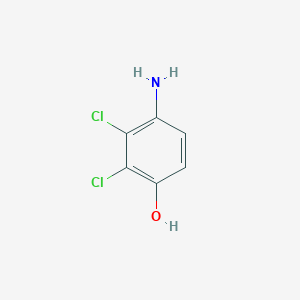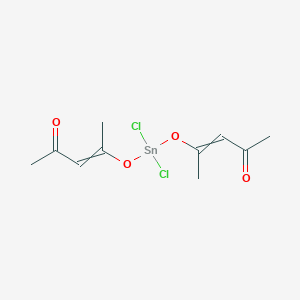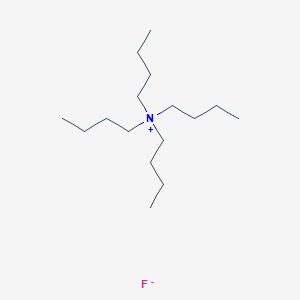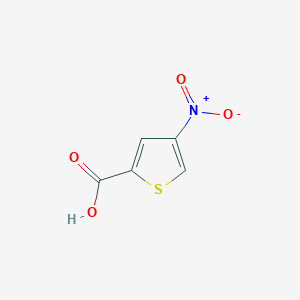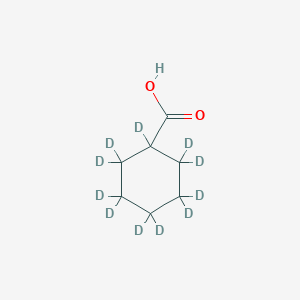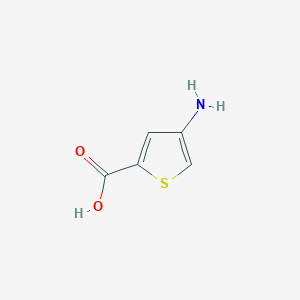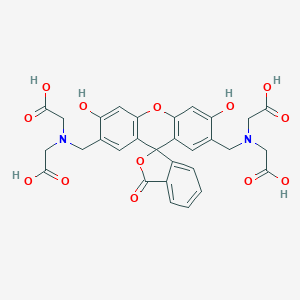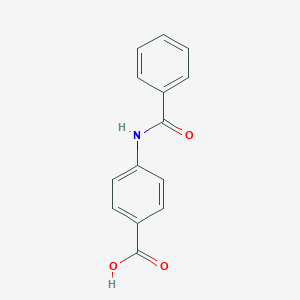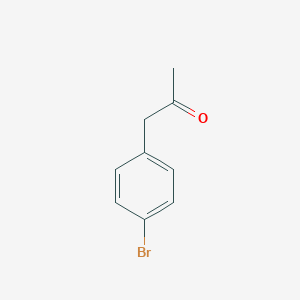
4-溴苯乙酮
描述
Synthesis Analysis
The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the 4-bromophenylacetone framework (M. S. Løiten et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds derived from or related to 4-Bromophenylacetone has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).
Chemical Reactions and Properties
4-Bromophenylacetone and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 4-Bromophenylacetone itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of 4-Bromophenylacetone derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).
科学研究应用
Application 1: Preparation of Biphenyl-4-yl-acetone
- Summary of the Application : 4-Bromophenylacetone is used in organic chemistry to prepare biphenyl-4-yl-acetone . This compound can be used in further reactions to synthesize a variety of organic compounds.
- Methods of Application or Experimental Procedures : The preparation of biphenyl-4-yl-acetone from 4-Bromophenylacetone involves a reaction with phenylboronic acid. This reaction uses cesium fluoride as a reagent and a palladium phosphine complex as a catalyst . The exact conditions and parameters of this reaction, such as temperature, pressure, and reaction time, would depend on the specific experimental setup.
- Results or Outcomes : The outcome of this reaction is the formation of biphenyl-4-yl-acetone . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 2: Catalyst in Organic Synthesis
- Summary of the Application : 4-Bromophenylacetone can be used as a catalyst in organic synthesis . It can facilitate specific chemical transformations, improving the efficiency and selectivity of reactions .
- Methods of Application or Experimental Procedures : The exact methods of application would depend on the specific reaction being catalyzed. Typically, the catalyst would be added to the reaction mixture to facilitate the desired transformation .
- Results or Outcomes : The use of 4-Bromophenylacetone as a catalyst can lead to more efficient and selective reactions in organic synthesis .
Application 3: Research Chemical Reagent
- Summary of the Application : 4-Bromophenylacetone can be used as a research chemical reagent . Researchers can use it to explore new chemical reactions, study reaction mechanisms, and develop new synthetic methods .
- Methods of Application or Experimental Procedures : The methods of application would vary depending on the specific research context. In general, the compound would be used in controlled laboratory conditions to carry out various chemical experiments .
- Results or Outcomes : The outcomes would depend on the specific research objectives. The use of 4-Bromophenylacetone as a research reagent can contribute to the advancement of chemical knowledge and the development of new synthetic methods .
安全和危害
When handling 4-Bromophenylacetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes4. Use of personal protective equipment and ensuring adequate ventilation is recommended4. In case of accidental ingestion or inhalation, medical attention should be sought immediately56.
未来方向
The future directions of 4-Bromophenylacetone are not explicitly mentioned in the available resources. However, given its use in the preparation of other compounds, it may continue to be of interest in various chemical reactions and syntheses.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
属性
IUPAC Name |
1-(4-bromophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTXJMIJRUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352996 | |
| Record name | 4-BROMOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetone | |
CAS RN |
6186-22-7 | |
| Record name | 4-BROMOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

